molecular formula C18H37NO B1256055 (2S,3R)-2-Amino-4-octadecene-3-ol

(2S,3R)-2-Amino-4-octadecene-3-ol

Cat. No.: B1256055
M. Wt: 283.5 g/mol
InChI Key: ZREXGWPJFRJAJU-SWESGNQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

1-Deoxysphingosine (m18:1(4E)) is unique due to its atypical structure and formation pathway. Similar compounds include:

These compounds share similar metabolic pathways but differ in their structural features and biological effects .

Biological Activity

(2S,3R)-2-Amino-4-octadecene-3-ol, also known as 1-deoxysphingosine (m18:1(4E)), is a sphingolipid derivative that has garnered attention for its significant biological activities. This compound is primarily involved in various cellular processes and has potential therapeutic applications due to its interaction with specific biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₃₇NO₂
  • Molecular Weight : 299.492 g/mol
  • CAS Number : 25695-95-8

The structure of this compound features a long hydrocarbon chain typical of sphingolipids, which contributes to its hydrophobic properties and interactions with cellular membranes.

Target Interaction

1-deoxysphingosine primarily targets the sphingosine-1-phosphate receptor 1 (S1P1) . This receptor plays a crucial role in regulating lymphocyte circulation and immune responses. By acting as a functional antagonist at S1P1, this compound modulates immune cell trafficking and has been shown to exhibit immunosuppressive properties .

Anticancer Effects

Research indicates that this compound exhibits anticancer effects through the induction of apoptosis in cancer cells. It has been shown to induce DNA fragmentation, a hallmark of apoptosis, suggesting its potential as an anticancer agent .

Neuroprotective Properties

Studies have indicated that this compound may have neuroprotective effects, particularly in the context of neurodegenerative diseases. It is involved in the modulation of sphingolipid metabolism, which is critical for maintaining neuronal health and function .

Sphingosine Interaction with Amyloid Beta

A significant study explored the interaction between this compound and amyloid beta (Aβ) peptides. Using isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy, researchers found that this compound interacts weakly with Aβ, potentially influencing its aggregation properties. The results suggest that it may help mitigate the formation of toxic Aβ aggregates associated with Alzheimer's disease .

Immunosuppressive Activity

Further investigations into the immunosuppressive effects of this compound revealed its ability to inhibit lymphocyte activation and proliferation. This property makes it a candidate for therapeutic applications in autoimmune diseases and organ transplantation .

Summary of Key Findings

Biological Activity Mechanism/Effect References
AnticancerInduces apoptosis and DNA fragmentation ,
NeuroprotectionModulates sphingolipid metabolism,
ImmunosuppressionInhibits lymphocyte activation,
Interaction with AβWeak binding; may influence aggregation ,

Properties

IUPAC Name

(E,2S,3R)-2-aminooctadec-4-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h15-18,20H,3-14,19H2,1-2H3/b16-15+/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREXGWPJFRJAJU-SWESGNQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-2-Amino-4-octadecene-3-ol
Reactant of Route 2
(2S,3R)-2-Amino-4-octadecene-3-ol
Reactant of Route 3
(2S,3R)-2-Amino-4-octadecene-3-ol
Reactant of Route 4
(2S,3R)-2-Amino-4-octadecene-3-ol
Reactant of Route 5
(2S,3R)-2-Amino-4-octadecene-3-ol
Reactant of Route 6
Reactant of Route 6
(2S,3R)-2-Amino-4-octadecene-3-ol

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